molecular formula C20H18ClN5O2 B11010635 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11010635
M. Wt: 395.8 g/mol
InChI Key: ACGLBRJZXCACNH-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety substituted with a chloro group, linked to a benzotriazinone structure via an ethyl chain. The presence of these functional groups imparts distinct chemical reactivity and biological activity, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chloro-1H-indole, which can be synthesized through electrophilic substitution reactions on indole. The next step involves the formation of the benzotriazinone ring, which can be achieved through cyclization reactions involving appropriate precursors. The final step is the coupling of the indole and benzotriazinone moieties via an ethyl linker, often using amide bond formation reactions under conditions such as peptide coupling reagents (e.g., EDC, HOBt) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, solvent recycling systems, and the development of greener synthetic methodologies to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzotriazinone ring can be reduced to form corresponding amines.

    Substitution: The chloro group on the indole can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents under reflux conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of benzotriazinone.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with biological macromolecules through π-π stacking or hydrogen bonding, while the benzotriazinone ring could participate in covalent or non-covalent interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
  • N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
  • N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and benzotriazinone moieties also provides a distinct structural framework that can interact with various biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C20H18ClN5O2/c21-16-5-3-7-18-14(16)8-11-25(18)13-10-22-19(27)9-12-26-20(28)15-4-1-2-6-17(15)23-24-26/h1-8,11H,9-10,12-13H2,(H,22,27)

InChI Key

ACGLBRJZXCACNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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